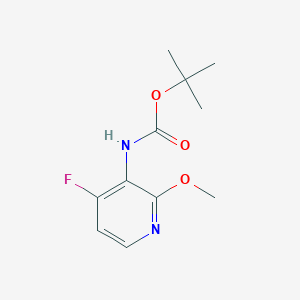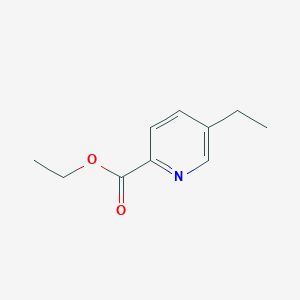
Antibacterial agent 42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 42 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound is known for its potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The discovery and development of this compound represent a crucial step forward in the ongoing battle against antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 42 involves a multi-step process that begins with the preparation of the core structure. This core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antibacterial efficacy and other biological activities.
Aplicaciones Científicas De Investigación
Antibacterial Agent 42 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: In medicine, this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: In industry, this compound is used in the development of new antimicrobial coatings, disinfectants, and preservatives.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 42 involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets and pathways involved in this process are currently being studied to better understand the compound’s efficacy and potential for resistance development.
Comparación Con Compuestos Similares
Antibacterial Agent 42 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:
Penicillin: Like this compound, penicillin targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.
Cephalosporins: These compounds also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: These are broad-spectrum antibiotics that share some similarities with this compound in terms of their mechanism of action but differ in their chemical structure.
Propiedades
Fórmula molecular |
C11H10N5NaO7S |
|---|---|
Peso molecular |
379.28 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-[5-(1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H11N5O7S.Na/c17-11-15-5-6(16(11)23-24(18,19)20)1-2-8(15)10-13-12-9(22-10)7-3-4-21-14-7;/h3-4,6,8H,1-2,5H2,(H,18,19,20);/q;+1/p-1/t6-,8+;/m1./s1 |
Clave InChI |
IFINOKMFUWWZGQ-HNJRQZNRSA-M |
SMILES isomérico |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NOC=C4.[Na+] |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NOC=C4.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)

![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)



![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)





![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

